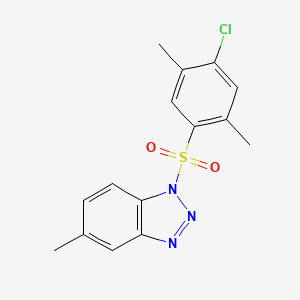

(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用

Catalytic Hydrogenation Applications

A study by Sukhorukov et al. (2008) explores the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, which under certain conditions, can lead to the formation of pyrrolidine derivatives. This process is crucial for understanding the transformation of similar structures in catalytic hydrogenation reactions, offering insights into the synthesis of amino alcohols and pyrrolidine derivatives from dihydrooxazines (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Multicomponent Synthesis

Janvier, Sun, Bienaymé, and Zhu (2002) described a novel multicomponent synthesis method that efficiently produces 5-aminooxazole and its subsequent transformation into pyrrolo[3,4-b]pyridin-5-one. This method emphasizes the synthetic utility of incorporating various functional groups into complex heterocyclic frameworks, demonstrating the versatility of multicomponent reactions in constructing complex molecules (Janvier, Sun, Bienaymé, & Zhu, 2002).

Methanol Dehydrogenase Research

Keltjens, Pol, Reimann, & Camp (2014) conducted research on methanol dehydrogenase (MDH) enzymes, which catalyze the oxidation of methanol in methylotrophic bacteria. This study highlights the significance of rare-earth elements in enhancing the catalytic efficiency of MDH enzymes, providing a foundation for biotechnological applications in methanol utilization (Keltjens, Pol, Reimann, & Camp, 2014).

Catalysis and Ligand Design

Research by Kermagoret and Braunstein (2008) on nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands sheds light on the structural and catalytic properties of these complexes. This work contributes to the understanding of ethylene oligomerization catalysis and the role of ligand design in modulating catalytic activity (Kermagoret & Braunstein, 2008).

Corrosion Inhibition Studies

Ma, Qi, He, Tang, & Lu (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their findings demonstrate the effectiveness of specific triazole derivatives in corrosion protection, highlighting the potential of these compounds in industrial applications (Ma, Qi, He, Tang, & Lu, 2017).

将来の方向性

The future directions for research on “(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol” and similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

[1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPXUGVMWXXKMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN2CCCC2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)

![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)

methanesulfonamide](/img/structure/B2670268.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)